ETHANONE, 1-[(1S,5R)-3-AMINO-6,6-DIMETHYLBICYCLO[3.1.0]HEX-2-EN-2-YL]-
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Overview
Description
ETHANONE, 1-[(1S,5R)-3-AMINO-6,6-DIMETHYLBICYCLO[310]HEX-2-EN-2-YL]- is a bicyclic compound with a unique structure that includes an amino group and a ketone functional group
Preparation Methods
The synthesis of ETHANONE, 1-[(1S,5R)-3-AMINO-6,6-DIMETHYLBICYCLO[3.1.0]HEX-2-EN-2-YL]- typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the bicyclic structure through a cyclopropanation reaction.
Ketone Formation:
Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
ETHANONE, 1-[(1S,5R)-3-AMINO-6,6-DIMETHYLBICYCLO[3.1.0]HEX-2-EN-2-YL]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of bicyclic compounds with biological systems.
Mechanism of Action
The mechanism of action of ETHANONE, 1-[(1S,5R)-3-AMINO-6,6-DIMETHYLBICYCLO[3.1.0]HEX-2-EN-2-YL]- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various biochemical reactions. These interactions can affect cellular pathways and lead to specific biological effects .
Comparison with Similar Compounds
Similar compounds include other bicyclic structures with amino and ketone functional groups. ETHANONE, 1-[(1S,5R)-3-AMINO-6,6-DIMETHYLBICYCLO[3.1.0]HEX-2-EN-2-YL]- is unique due to its specific stereochemistry and the presence of both an amino and a ketone group in a compact bicyclic structure. This uniqueness makes it particularly valuable in synthetic and medicinal chemistry .
Properties
CAS No. |
145696-98-6 |
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Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-[(1S,5R)-3-amino-6,6-dimethyl-2-bicyclo[3.1.0]hex-2-enyl]ethanone |
InChI |
InChI=1S/C10H15NO/c1-5(12)8-7(11)4-6-9(8)10(6,2)3/h6,9H,4,11H2,1-3H3/t6-,9-/m1/s1 |
InChI Key |
ATRIWDXNPRKJRB-HZGVNTEJSA-N |
SMILES |
CC(=O)C1=C(CC2C1C2(C)C)N |
Isomeric SMILES |
CC(=O)C1=C(C[C@@H]2[C@H]1C2(C)C)N |
Canonical SMILES |
CC(=O)C1=C(CC2C1C2(C)C)N |
Synonyms |
Ethanone, 1-[(1S,5R)-3-amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]- (9CI) |
Origin of Product |
United States |
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